N-{2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-{2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is a useful research compound. Its molecular formula is C22H24N2O6S2 and its molecular weight is 476.56. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antiglaucoma Agents
Sulfonamides have been extensively studied for their role as carbonic anhydrase inhibitors (CAIs), which are pivotal in managing glaucoma. These inhibitors help reduce intraocular pressure (IOP) by decreasing the secretion of aqueous humor, a key factor in the development of glaucoma. Notably, novel sulfonamide CAIs have been developed with the aim of being more selective antiglaucoma drugs, focusing on targeting CA II as well as antitumor agents targeting CA IX/XII for diagnostic tools and treatments of other diseases (Carta, Scozzafava, & Supuran, 2012).
Antioxidant Capacity
Sulfonamides have been identified in studies analyzing their antioxidant capacities, particularly through assays like ABTS/PP decolorization, which measures the antioxidant capacity of compounds. These studies contribute to understanding how sulfonamides can potentially mitigate oxidative stress-related damages in biological systems, indicating a pathway for their application in treating diseases where oxidative stress is a significant factor (Ilyasov, Beloborodov, Selivanova, & Terekhov, 2020).
Anticancer Activity
Sulfonamides, particularly novel sulfonamide derivatives like pazopanib, have shown significant antitumor activity. These compounds often target specific enzymes or pathways critical to cancer cell survival and proliferation, making them valuable in developing new anticancer therapies. Several patents and studies focus on these drugs due to their potential in treating various cancers, highlighting the ongoing need for new sulfonamides as selective antitumor agents (Gulcin & Taslimi, 2018).
Antimicrobial and Antifungal Applications
Sulfonamides have a long history of use as antimicrobial agents due to their ability to inhibit the synthesis of folic acid in microorganisms, a critical factor in their growth and reproduction. This action makes them effective against a broad spectrum of bacteria and some fungi, contributing to their widespread use in treating infections. Recent studies continue to explore sulfonamides' effectiveness and potential enhancements to increase their efficacy and reduce resistance (El-Qaliei et al., 2020).
Environmental Impacts and Human Health
Research has also delved into the presence of sulfonamides in the environment and their implications for human health. Small amounts of these compounds, primarily from agricultural sources, can lead to microbial population shifts that may pose risks to human health. These findings underscore the importance of monitoring and managing the environmental presence of sulfonamides to mitigate potential global health hazards (Baran, Adamek, Ziemiańska, & Sobczak, 2011).
Properties
IUPAC Name |
N-[2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O6S2/c1-14-21(31-22(24-14)15-4-6-17(27-2)19(12-15)28-3)8-9-23-32(25,26)16-5-7-18-20(13-16)30-11-10-29-18/h4-7,12-13,23H,8-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKXDTJOLXVBURA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC(=C(C=C2)OC)OC)CCNS(=O)(=O)C3=CC4=C(C=C3)OCCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.